molecular formula C18H20N4O4S B2477986 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 721964-56-3

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2477986
CAS No.: 721964-56-3
M. Wt: 388.44
InChI Key: BGHZDGSCDTUATC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo[4,3-b]pyridazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles such as amines or thiols, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products include thioethers and other reduced derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antitumor properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in cancer treatment.

  • Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as tumor growth inhibition or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can be compared to other triazolo[4,3-b]pyridazine derivatives, which also exhibit biological activity. Some similar compounds include:

  • Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

  • Ethyl 2-((3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

  • Ethyl 2-((3-(3,4-dihydroxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-26-18(23)11(2)27-16-9-8-15-19-20-17(22(15)21-16)12-6-7-13(24-3)14(10-12)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZDGSCDTUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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